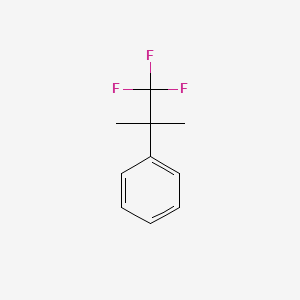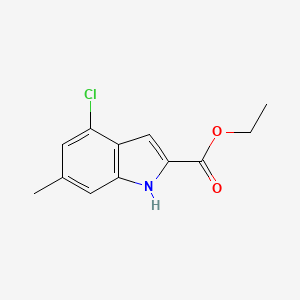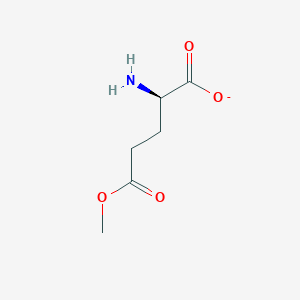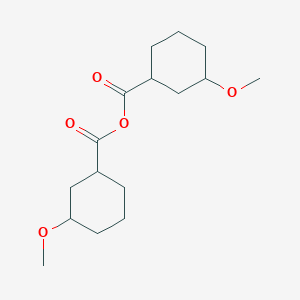
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group and an ethyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formylated indole is then protected with a tert-butyl carbamate group.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Final Product: The final product, this compound, is obtained through a series of purification steps
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agrochemicals: It is explored for its potential use in agrochemical formulations
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
- Tert-butyl N-(3-cyano-4-methyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-phenyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-isopropyl-1H-indol-7-YL)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the indole ring. While tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.
- Reactivity: The presence of different substituents affects the reactivity of the compound. For example, the phenyl group can enhance π-π interactions, while the isopropyl group can introduce steric hindrance.
- Biological Activity: The biological activity of these compounds can vary based on the substituents. The ethyl group in this compound may provide a balance between hydrophobicity and steric effects, making it unique in its activity profile .
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20) |
InChI Key |
FGHMRXZXIPCPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
